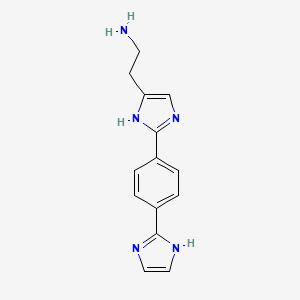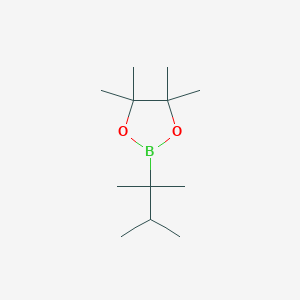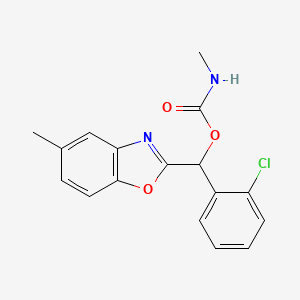
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a methylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate typically involves multiple steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or acid under acidic conditions. This step often involves cyclization reactions facilitated by catalysts such as polyphosphoric acid or sulfuric acid .
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzoxazole derivative. This step may require the use of a base such as potassium carbonate to facilitate the nucleophilic substitution .
-
Carbamoylation: This is typically achieved by reacting the intermediate compound with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can occur at the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used .
-
Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and as a probe in biochemical assays .
Medicine
In medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the formulation of pesticides and herbicides due to its carbamate group, which is known for its insecticidal properties .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This mechanism is similar to other carbamate-based compounds used in pest control.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A potent carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
The presence of the chlorophenyl group also enhances its chemical reactivity and versatility in synthetic applications .
Properties
CAS No. |
104029-93-8 |
|---|---|
Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[(2-chlorophenyl)-(5-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-7-8-14-13(9-10)20-16(22-14)15(23-17(21)19-2)11-5-3-4-6-12(11)18/h3-9,15H,1-2H3,(H,19,21) |
InChI Key |
IIUGEIOEIIRHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3Cl)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
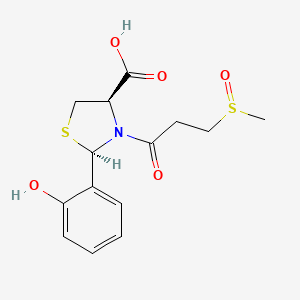
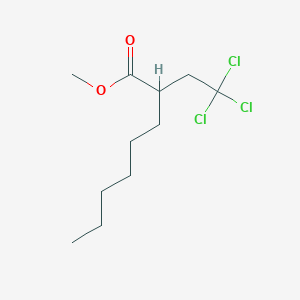
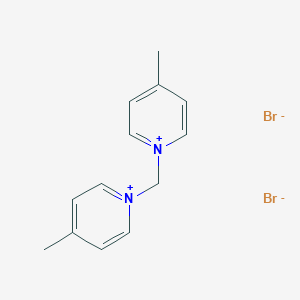
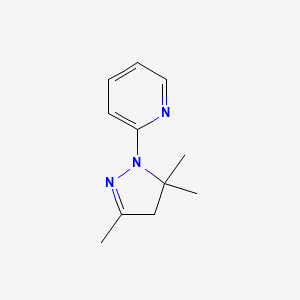
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
